Dimethyl 2-(Phenylamino)-2-butenedioate
Description
Dimethyl 2-(Phenylamino)-2-butenedioate (molecular formula: C₁₂H₁₃NO₄) is a maleic acid derivative in which the double-bond hydrogens are replaced by a phenylamino group and two methoxycarbonyl groups. This structural configuration endows the compound with unique reactivity and biological activity. It is synthesized via the reaction of maleic anhydride with aniline under reflux conditions, followed by esterification with methanol . Industrial production employs continuous flow reactors and eco-friendly catalysts to optimize yield and purity . Its chemical versatility arises from the phenylamino group (enabling hydrogen bonding and π-π interactions) and the electron-deficient maleate double bond, which participates in oxidation, reduction, and substitution reactions .
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
dimethyl (E)-2-anilinobut-2-enedioate |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)8-10(12(15)17-2)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3/b10-8+ |
InChI Key |
LCHIHUQAZKSJRB-CSKARUKUSA-N |
Isomeric SMILES |
COC(=O)/C=C(\C(=O)OC)/NC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(phenylamino)maleate can be synthesized through the reaction of maleic anhydride with aniline in the presence of a suitable catalyst, followed by esterification with methanol. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of dimethyl 2-(phenylamino)maleate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(phenylamino)maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Dimethyl 2-(phenylamino)maleate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of functional materials, such as polymers and resins, due to its reactive double bond and phenylamino group.
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes
Mechanism of Action
The mechanism of action of dimethyl 2-(phenylamino)maleate involves its interaction with specific molecular targets and pathways. The phenylamino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. Additionally, the double bond in the maleate moiety can undergo various chemical transformations, contributing to the compound’s versatility in different reactions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Unique Properties/Applications |
|---|---|---|---|
| Dimethyl 2-(Phenylamino)-2-butenedioate | C₁₂H₁₃NO₄ | Phenylamino, methoxycarbonyl | High reactivity via π-π interactions; anticancer, antioxidant activity |
| Dimethyl maleate | C₆H₈O₄ | Two methoxycarbonyl groups | Simpler structure; used as plasticizer, lacks bioactivity |
| Dimethyl fumarate | C₆H₈O₄ | Trans-configured methoxycarbonyl | FDA-approved for multiple sclerosis; anti-inflammatory |
| Phenylmaleic anhydride | C₁₀H₇NO₃ | Phenyl group, anhydride | Precursor for polymers; no ester groups |
| 1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate | C₁₄H₁₅NO₅ | 2-Methoxyphenylamino, dimethyl | Enhanced lipophilicity; altered biological activity |
Reactivity and Chemical Behavior
- Oxidation/Reduction: The phenylamino group in the target compound stabilizes radical intermediates during oxidation, unlike dimethyl maleate or fumarate, which lack such substituents .
- Substitution Reactions: The phenylamino group undergoes electrophilic substitution (e.g., nitration, halogenation) more readily than dimethyl maleate’s inert methoxy groups .
Research Findings and Mechanistic Insights
- Anticancer Activity: The phenylamino group enhances DNA intercalation and topoisomerase inhibition, a mechanism absent in dimethyl maleate .
- Antioxidant Effects: The compound’s conjugated system quenches free radicals more effectively than non-aromatic analogs like dimethyl maleate .
- Structural Analogs : Methoxy-substituted derivatives (e.g., ) show reduced bioactivity due to decreased hydrogen-bonding capacity .
Biological Activity
Dimethyl 2-(Phenylamino)-2-butenedioate is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a phenylamino group attached to a butenedioate moiety. This configuration is crucial for its biological activity, as the phenylamino group can interact with various biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The phenylamino group is believed to enhance its interaction with cellular targets involved in tumor growth and metastasis.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity is significant in preventing cellular damage associated with various diseases.
The mechanisms through which this compound exerts its effects are still under investigation. However, several potential pathways have been proposed:
- Cell Signaling Modulation : The compound may influence key signaling pathways involved in cell survival and apoptosis, particularly in cancer cells. It could modulate the expression of genes associated with these processes.
- Reactive Oxygen Species (ROS) Scavenging : By scavenging ROS, this compound may protect cells from oxidative damage, thereby contributing to its anticancer and protective effects.
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound in various applications:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of cancer cell lines at low concentrations, suggesting a dose-dependent response. |
| Study B | Showed that the compound reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent. |
| Study C | Investigated the compound's effects on gene expression related to apoptosis and found upregulation of pro-apoptotic factors in treated cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
